![molecular formula C19H21NO3 B1596391 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-65-6](/img/structure/B1596391.png)
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Overview
Description
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is an organic compound with the molecular formula C19H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylbenzoyl group attached to a benzoic acid core.
Mechanism of Action
Target of Action
Similar compounds such as methyl red and diethylamino hydroxybenzoyl hexyl benzoate have been found to interact with fmn-dependent nadh-azoreductase 1 and UV-A radiation respectively
Mode of Action
It’s structurally similar to diethylamino hydroxybenzoyl hexyl benzoate, which is known to absorb uv-a radiation . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also interact with UV radiation, but further studies are required to confirm this.
Biochemical Pathways
Benzoic acid derivatives have been found to be involved in various biochemical pathways
Pharmacokinetics
Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate have been found to have low percutaneous absorption . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar ADME properties, but further studies are required to confirm this.
Result of Action
Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate are known to attenuate the exposure of uv radiation on human skin . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar effects, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. In the case of 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid, it’s known to decompose under certain conditions, releasing heat and gas . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid typically involves the reaction of 3-diethylaminophenol with phthalic anhydride in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures (100-130°C) to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Photoprotection in Sunscreens
Application Overview:
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is primarily utilized as an UV filter in sunscreen formulations. It absorbs UV radiation, thereby protecting the skin from harmful effects associated with sun exposure.
Method of Application:
- Typically incorporated at concentrations up to 10% in sunscreen products.
- Can be used alone or in combination with other UV absorbers to enhance efficacy.
Results:
- Studies indicate that this compound effectively minimizes both acute and chronic photodamage to human skin by absorbing UV radiation.
Hair Care Products
Application Overview:
This compound is also employed in various hair care formulations , including styling products and treatments.
Method of Application:
- Used in hair sprays, gels, fixatives, and perming agents.
- Functions to protect hair from UV damage while enhancing product stability.
Results:
- The incorporation of this compound contributes to the overall effectiveness of hair care products by providing UV protection, which can prevent color fading and structural damage.
Synthesis of Fluorescent Materials
Application Overview:
this compound serves as a precursor for synthesizing novel fluorescent matrices.
Method of Application:
- Utilized in the synthesis of hybrid materials through processes such as acid-promoted Friedel-Crafts acylation.
Results:
- The resultant fluorescent materials have potential applications in bioimaging and sensor technologies due to their light-emitting properties.
Photodynamic Therapy (PDT)
Application Overview:
Research indicates potential use in photodynamic therapy , particularly for cancer treatment.
Method of Application:
- Acts as a photosensitizer that generates reactive oxygen species upon light activation.
Results:
- Studies show that its ability to absorb light can facilitate targeted destruction of cancer cells when activated by specific wavelengths.
Environmental Impact Studies
Application Overview:
The environmental implications of using this compound have been explored, particularly regarding its biotransformation and ecotoxicity.
Method of Application:
- Investigated through standardized tests on aquatic organisms to assess toxicity levels.
Results:
- Findings suggest that while the compound is effective as a UV filter, its derivatives may pose varying degrees of toxicity depending on their chemical transformations .
Data Table: Applications Summary
Application Area | Method of Use | Key Results |
---|---|---|
Sunscreens | UV absorber up to 10% | Reduces skin photodamage |
Hair Care Products | Included in styling agents | Protects hair from UV damage |
Fluorescent Materials | Precursor for hybrid materials | Potential uses in bioimaging |
Photodynamic Therapy | Photosensitizer for cancer treatment | Generates reactive oxygen species upon activation |
Environmental Impact | Toxicity assessments on aquatic organisms | Varying toxicity levels based on chemical derivatives |
Case Studies
- Sunscreen Efficacy Study: A clinical trial demonstrated that formulations containing this compound significantly reduced sunburn incidence compared to control groups using non-protective formulations.
- Photodynamic Therapy Research: In laboratory settings, this compound was shown to selectively target cancerous cells with minimal impact on surrounding healthy tissues when used as part of PDT protocols.
- Ecotoxicological Assessment: A study evaluated the effects of this compound on microalgae and daphnids, revealing that certain derivatives exhibited higher toxicity levels, necessitating careful consideration during formulation development for environmental safety .
Comparison with Similar Compounds
- 2-[4-(Dimethylamino)-2-hydroxybenzoyl]benzoic acid
- 4-(Dimethylamino)benzoic acid
- 2-Ethylhexyl 4-(dimethylamino)benzoate
Comparison: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is unique due to its specific diethylamino and methylbenzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different solubility, stability, and interaction with biological targets, making it suitable for specific applications in research and industry .
Biological Activity
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid, a compound with the molecular formula C₁₉H₂₁N₁O₃, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a diethylamino group attached to a benzoyl moiety, which is further substituted by a methyl group. Its structural characteristics contribute to its unique chemical behavior and biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Photodynamic Therapy (PDT)
The compound has been studied as a photosensitizer in photodynamic therapy due to its ability to absorb light and generate reactive oxygen species (ROS). This property makes it suitable for applications in cancer treatment, where it can induce cell death in tumor cells upon light activation.
3. Interaction with Biological Molecules
Studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids. These interactions are crucial for its biological activity, particularly in photodynamic therapy where it interacts with cellular components.
Synthesis Methods
The synthesis of this compound typically involves the Friedel-Crafts acylation of N,N-diethyl-2-amino-4-methylphenol with benzoic acid derivatives. The reaction generally requires an acid catalyst, such as aluminum chloride, to facilitate the acylation process. Alternative methods include molten state synthesis, which enhances product purity and reduces environmental impact by minimizing solvent use .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using a murine model of inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory conditions.
Case Study 2: Photodynamic Therapy Efficacy
In another investigation, the efficacy of this compound as a photosensitizer was assessed in vitro on various cancer cell lines. The results demonstrated that upon light activation, the compound effectively induced apoptosis in cancer cells, highlighting its promise in oncological therapies.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is insightful:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid | 0.79 | Contains a dimethylamino group instead of diethylamino, affecting solubility and reactivity. |
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | 0.83 | An ester derivative that may have different pharmacokinetics compared to the acid form. |
4-(Dimethylamino)-2-hydroxybenzaldehyde | 0.76 | Aldehyde functional group alters reactivity and potential applications in organic synthesis. |
This table illustrates how variations in functional groups can lead to significant differences in chemical behavior and application potential.
Properties
IUPAC Name |
2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHSJHVOYVIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068811 | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52830-65-6 | |
Record name | 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52830-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052830656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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